 
            | REACTION_SMILES | [CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH3:7])[n:8]1.[Cl:20][CH:21]([Cl:22])[Cl:23].[OH:9][O:10][C:11]([c:12]1[cH:13][c:14]([Cl:15])[cH:16][cH:17][cH:18]1)=[O:19]>>[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH3:7])[n+:8]1[O-:9] | 
| Name | |
| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cc1cccc(C)n1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O=C(OO)c1cccc(Cl)c1                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    Cc1cccc(C)[n+]1[O-]                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |